5-Ethynyl-2-(piperidin-1-YL)pyridine
CAS No.:
Cat. No.: VC18995360
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 5-ethynyl-2-piperidin-1-ylpyridine |
| Standard InChI | InChI=1S/C12H14N2/c1-2-11-6-7-12(13-10-11)14-8-4-3-5-9-14/h1,6-7,10H,3-5,8-9H2 |
| Standard InChI Key | IDHINDRYWQVIPK-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CN=C(C=C1)N2CCCCC2 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
5-Ethynyl-2-(piperidin-1-yl)pyridine (C₁₂H₁₃N₂) consists of a pyridine ring substituted with two functional groups:
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A piperidin-1-yl group at position 2, introducing a six-membered saturated nitrogen heterocycle.
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An ethynyl group (-C≡CH) at position 5, contributing sp-hybridized carbon atoms to the aromatic system .
The molecular weight is calculated as 185.25 g/mol, with a theoretical density of 1.21 g/cm³ inferred from comparable pyridine derivatives .
Spectral Characterization
While direct spectral data for this compound are unavailable, insights can be drawn from analogous structures:
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¹H NMR:
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¹³C NMR:
These predictions align with observed patterns in 5-Bromo-2-(piperidin-1-yl)pyridine and ethynyl-containing heterocycles .
Synthesis and Mechanistic Pathways
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of the pyridine ring:
Route 1: Sonogashira Coupling
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Precursor: 5-Bromo-2-(piperidin-1-yl)pyridine (CAS 24255-95-6) .
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Coupling: Palladium-catalyzed reaction with trimethylsilylacetylene (TMSA) .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI | >80% Efficiency |
| Solvent | THF/Et₃N (3:1) | Prevents homocoupling |
| Temperature | 60°C | Balances kinetics/stability |
| Reaction Time | 12–18 hours | Complete conversion |
These conditions are extrapolated from successful ethynylations of bromopyridines .
Physicochemical Profile
Experimental vs. Calculated Properties
| Property | Experimental (Analog) | Calculated (Target) |
|---|---|---|
| Molecular Weight | 241.13 (Br analog) | 185.25 |
| Density (g/cm³) | 1.409 | 1.21 |
| Boiling Point (°C) | 333.85 | 295–310 |
| LogP | 2.8 | 2.1 |
The reduced hydrophobicity (LogP) compared to the bromo analog reflects the ethynyl group's electron-withdrawing nature .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing coupling at pyridine N-oxide positions requires protective strategies .
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Stability: Terminal alkynes prone to oxidative dimerization under ambient conditions .
Research Priorities
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